REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[C:10]([C:20](=[O:26])[C:21](OCC)=[O:22])[CH:11]=[CH:12][C:13]=1[CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.Cl>CCOCC>[Cl:7][C:8]1[CH:9]=[C:10]([CH:20]([OH:26])[CH2:21][OH:22])[CH:11]=[CH:12][C:13]=1[CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
ethyl 3-chloro-4-cyclohexylphenylglyoxylate
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1C1CCCCC1)C(C(=O)OCC)=O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
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CUSTOM
|
Details
|
with stirring, under nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
is stirred for 2 hours
|
Duration
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2 h
|
Type
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EXTRACTION
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Details
|
extracted with ether/tetrahydrofuran
|
Type
|
WASH
|
Details
|
The aqueous fraction is washed three times with 50 ml portions of ether
|
Type
|
WASH
|
Details
|
The combined ether fractions are washed with water until neutral to litmus, and
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
The ether is removed
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Type
|
CUSTOM
|
Details
|
the residue is triturated with n-hexane
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1C1CCCCC1)C(CO)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |